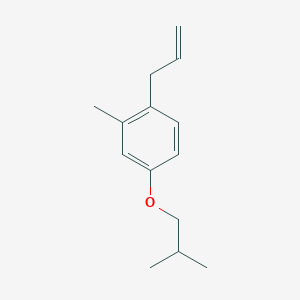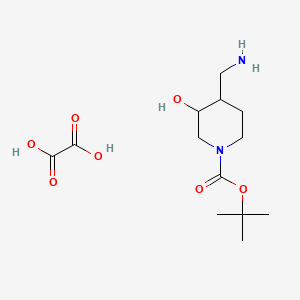
Tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a piperidine ring substituted with an aminomethyl group and a hydroxy group, as well as a tert-butyl ester group. The presence of oxalic acid further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the piperidine nitrogen, followed by the introduction of the aminomethyl group through reductive amination. The hydroxy group can be introduced via selective hydroxylation. The tert-butyl ester group is usually added through esterification reactions. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The aminomethyl group can be reduced to a primary amine.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like alcohols or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various esters or amides.
Scientific Research Applications
Tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the hydroxy group can participate in additional interactions. The tert-butyl ester group may enhance the compound’s stability and bioavailability. The oxalic acid component can influence the compound’s solubility and overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl cis-4-(aminomethyl)-cyclohexylcarbamate
- Tert-butyl cis-4-(aminomethyl)-piperidine-1-carboxylate
Uniqueness
Tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate is unique due to the presence of both the hydroxy group and the oxalic acid component
Properties
Molecular Formula |
C13H24N2O7 |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H22N2O3.C2H2O4/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13;3-1(4)2(5)6/h8-9,14H,4-7,12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
VBSGTXKCJZHPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



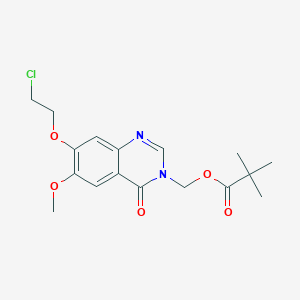

![tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13906521.png)
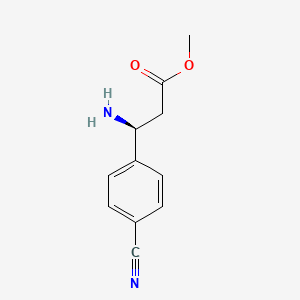
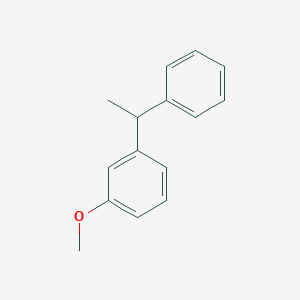
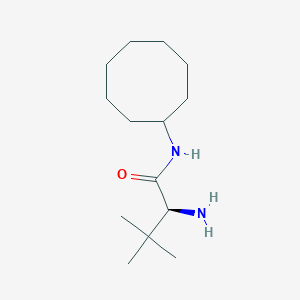
![1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)](/img/structure/B13906555.png)
![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)
